molecular formula C20H22N2O4S B4392931 2-methoxy-4-(methylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide

2-methoxy-4-(methylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide

Cat. No. B4392931
M. Wt: 386.5 g/mol
InChI Key: GZOPXYALBCXENS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4-(methylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide, also known as MMMPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MMMPB is a benzamide derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-methoxy-4-(methylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide is not fully understood. However, research has shown that 2-methoxy-4-(methylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide inhibits the activity of protein kinase B (PKB/Akt), which is involved in cell survival and proliferation. 2-methoxy-4-(methylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
2-methoxy-4-(methylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-methoxy-4-(methylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide inhibits the growth of cancer cells, induces apoptosis, and inhibits the production of pro-inflammatory cytokines. In vivo studies have shown that 2-methoxy-4-(methylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide inhibits tumor growth and reduces inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-4-(methylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide in lab experiments is its potential therapeutic applications, particularly in the treatment of cancer and inflammation. 2-methoxy-4-(methylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has also been shown to have low toxicity in vitro and in vivo. One limitation of using 2-methoxy-4-(methylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide in lab experiments is its limited solubility in water, which can affect its bioavailability.

Future Directions

For 2-methoxy-4-(methylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide research include further studies on its mechanism of action and testing its efficacy in animal models of cancer and inflammation.

Scientific Research Applications

2-methoxy-4-(methylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that 2-methoxy-4-(methylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide inhibits the growth of cancer cells in vitro and in vivo. 2-methoxy-4-(methylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has also been studied for its anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-methoxy-4-methylsulfanyl-N-[2-(morpholine-4-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-25-18-13-14(27-2)7-8-16(18)19(23)21-17-6-4-3-5-15(17)20(24)22-9-11-26-12-10-22/h3-8,13H,9-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOPXYALBCXENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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